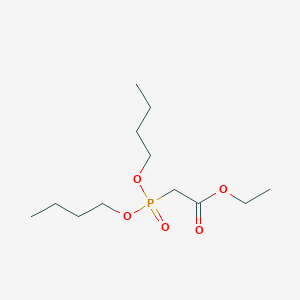

Ethyl 2-dibutoxyphosphorylacetate

Description

Ethyl 2-(diethoxyphosphoryl)acetate (CAS 867-13-0), with the molecular formula C₈H₁₇O₅P, is a phosphorylated ester widely used in organic synthesis. It serves as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, enabling the stereoselective formation of α,β-unsaturated carbonyl compounds . Its structure features a phosphonate group attached to the acetate backbone, with ethoxy substituents on the phosphorus atom. Physical properties include a molecular weight of 224.19 g/mol and specific solubility characteristics in polar aprotic solvents like tetrahydrofuran (THF) .

Synthesis methods for this compound involve reactions under controlled temperatures (0–10°C) using sodium hydride as a base, yielding high-purity products validated via NMR and mass spectrometry .

Properties

CAS No. |

5362-85-6 |

|---|---|

Molecular Formula |

C12H25O5P |

Molecular Weight |

280.3 g/mol |

IUPAC Name |

ethyl 2-dibutoxyphosphorylacetate |

InChI |

InChI=1S/C12H25O5P/c1-4-7-9-16-18(14,17-10-8-5-2)11-12(13)15-6-3/h4-11H2,1-3H3 |

InChI Key |

YMKQYAAHRONVBR-UHFFFAOYSA-N |

SMILES |

CCCCOP(=O)(CC(=O)OCC)OCCCC |

Canonical SMILES |

CCCCOP(=O)(CC(=O)OCC)OCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(Diethoxyphosphoryl)acetate vs. Ethyl Palmitate

Ethyl palmitate (CAS 628-97-7), a fatty acid ester, shares the ester functional group but lacks the phosphoryl moiety. While ethyl palmitate is primarily studied for its role as a pheromone in insect communication (e.g., Bombus terrestris), Ethyl 2-(diethoxyphosphoryl)acetate is utilized in synthetic chemistry for C=C bond formation (Table 1) .

| Property | Ethyl 2-(Diethoxyphosphoryl)acetate | Ethyl Palmitate |

|---|---|---|

| Functional Groups | Phosphoryl, ester | Ester |

| Molecular Weight (g/mol) | 224.19 | 284.48 |

| Primary Application | HWE reaction, organic synthesis | Insect pheromone |

| Biological Relevance | Minimal | High (olfactory responses) |

| Synthesis Complexity | Moderate (multi-step) | Simple (esterification) |

Ethyl 2-(Diethoxyphosphoryl)acetate vs. Benzilic Acid

Benzilic acid (CAS 76-93-7, C₁₄H₁₂O₃) is a hydroxy-substituted acetic acid derivative with two phenyl groups. Unlike Ethyl 2-(diethoxyphosphoryl)acetate, it lacks phosphorus and is used in pharmaceuticals and as a precursor for glycolic acid derivatives .

| Property | Ethyl 2-(Diethoxyphosphoryl)acetate | Benzilic Acid |

|---|---|---|

| Phosphorus Content | Yes | No |

| Key Functional Groups | Phosphoryl, ester | Hydroxy, carboxylic acid |

| Molecular Formula | C₈H₁₇O₅P | C₁₄H₁₂O₃ |

| Applications | Organic synthesis, catalysis | Drug synthesis, chelating agents |

| Solubility | Polar aprotic solvents | Water (moderate), ethanol |

Comparison with Other Phosphorylated Esters

While direct evidence for dibutoxy analogs is lacking, Ethyl 2-(diethoxyphosphoryl)acetate can be contrasted with hypothetical dibutoxy variants. Such modifications could also impact solubility, favoring non-polar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.